molecular formula C9H16O B1655430 2-Spiro[3.3]heptan-2-ylethanol CAS No. 3617-81-0

2-Spiro[3.3]heptan-2-ylethanol

Cat. No.: B1655430
CAS No.: 3617-81-0
M. Wt: 140.22
InChI Key: PWNPLYRDOIRIJC-UHFFFAOYSA-N
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Description

2-Spiro[3.3]heptan-2-ylethanol is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-spiro[3.3]heptan-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-5-2-8-6-9(7-8)3-1-4-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNPLYRDOIRIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309833
Record name Spiro[3.3]heptane-2-ethanol
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3617-81-0
Record name Spiro[3.3]heptane-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3617-81-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.3]heptane-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Spirocyclic Systems in Organic Chemistry

Spiro compounds are a class of organic molecules distinguished by a unique structural feature: at least two rings are connected by a single, common atom, known as the spiro atom. ontosight.aiwikipedia.org This single point of connection differentiates them from fused or bridged ring systems, which share two or more atoms between rings. wikipedia.org These compounds can be either carbocyclic, containing only carbon atoms in their rings, or heterocyclic, where one or more ring atoms are elements other than carbon. wikipedia.org

The rigid, three-dimensional framework conferred by the spiro center is a hallmark of these molecules. researchgate.net This defined spatial arrangement is found in numerous naturally occurring products and has become an attractive feature for synthetic chemists. wikipedia.orgresearchgate.net The unique architecture of spirocycles allows for precise orientation of functional groups in space, which can significantly influence their physical, chemical, and biological properties. researchgate.netslideshare.net Consequently, spirocyclic systems are of great interest in medicinal chemistry, materials science, and drug discovery, where they serve as scaffolds for creating novel compounds with tailored functions. researchgate.netslideshare.netontosight.ai

Unique Structural Features and Strain Properties of the Spiro 3.3 Heptane Motif

The spiro[3.3]heptane scaffold, which consists of two cyclobutane (B1203170) rings sharing a central carbon atom, possesses a highly defined and rigid three-dimensional structure. nih.gov This rigidity is a key characteristic, making it a valuable building block in medicinal chemistry for positioning functional groups in specific spatial orientations. rsc.org The structure of spiro[3.3]heptane is characterized by its non-coplanar arrangement of exit vectors, the bonds pointing away from the scaffold. scilit.com This three-dimensionality is a significant departure from the flat structures of many aromatic compounds.

A critical feature of the spiro[3.3]heptane motif is its inherent ring strain. The cyclobutane rings impose considerable angle strain, which influences the molecule's reactivity. rsc.org However, this strain also contributes to its stability against oxidative metabolism, a desirable property in drug design. rsc.org Despite the strain, the development of synthetic methods has made various derivatives, such as spiro[3.3]heptan-1-ones and 2,6-disubstituted spiro[3.3]heptanes, accessible for research. nih.govontosight.ai

Recent research has highlighted spiro[3.3]heptane as a non-classical bioisostere of the phenyl ring. scilit.comchemrxiv.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The spiro[3.3]heptane scaffold can mimic mono-, meta-, and para-substituted phenyl rings, providing a saturated, three-dimensional alternative to the flat aromatic system. scilit.comchemrxiv.org This has been demonstrated in the development of analogues of established drugs, where replacing a phenyl ring with a spiro[3.3]heptane core has led to patent-free compounds with high activity. scilit.comchemrxiv.org Structural analyses have also shown that certain substituted spiro[3.3]heptanes can act as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexane (B81311) derivatives. enamine.netacs.org

Table 1: Selected Properties of the Parent Spiro[3.3]heptane

Property Value Source
Molecular Formula C₇H₁₂ nih.gov
Molecular Weight 96.17 g/mol nih.gov
IUPAC Name spiro[3.3]heptane nih.gov
CAS Number 174-74-3 nih.gov

Historical Context and Evolution of Spiro 3.3 Heptane Research

Strategies for Spiro[3.3]heptane Core Construction

The construction of the strained cyclobutane (B1203170) rings that constitute the spiro[3.3]heptane skeleton is a significant challenge in organic synthesis. diva-portal.org Methodologies for building this framework can be broadly categorized into cycloaddition reactions, which form the rings through the combination of two unsaturated molecules, and rearrangement reactions, which reconfigure an existing molecular structure to create the desired spirocyclic system.

Cycloaddition Reactions in Spiro[3.3]heptane Synthesis

Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for the synthesis of four-membered rings and have been extensively applied to the construction of the spiro[3.3]heptane core. diva-portal.orgnih.gov These reactions involve the concerted or stepwise union of two components, typically an alkene and a ketene (B1206846) or ketene equivalent, to form a cyclobutane or cyclobutanone (B123998) ring.

The thermal [2+2] cycloaddition between ketenes and alkenes represents a classical approach to forming the cyclobutane rings necessary for the spiro[3.3]heptane framework. diva-portal.org This method can be extended to utilize allenoates, which serve as ketene surrogates, reacting with alkenes to produce 1,3-substituted cyclobutanes in high yields. nih.gov The use of cyclic 1,1-disubstituted alkenes in these reactions provides a direct route to polycyclic systems, including the spiro[3.3]heptane scaffold. nih.gov A notable limitation of this strategy can be the intolerance for substrates containing Lewis basic heteroatoms, such as unprotected alcohols or nitrogen-containing groups, which can inhibit the Lewis acid catalysts often employed. nih.gov

A highly modular and efficient strategy for constructing the spiro[3.3]heptane core involves the [2+2] cycloaddition of keteniminium salts with alkenes to generate cyclobutanone intermediates. researchgate.netresearchgate.net This method has been successfully applied to the synthesis of a wide range of mono- and di-substituted spiro[3.3]heptanes. researchgate.net The process typically involves the reaction of an N,N-dialkylamide of a cyclobutane carboxylic acid with an alkene in the presence of an activating agent like trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O) and a base such as collidine. researchgate.net This generates a keteniminium salt in situ, which undergoes cycloaddition with the alkene. Subsequent hydrolysis of the resulting cyclobutaniminium salt or vinamidinium salt intermediate yields the corresponding spiro[3.3]heptanone. researchgate.netresearchgate.net The reaction demonstrates broad functional group compatibility, tolerating halogens (Cl, Br), silyl (B83357) protecting groups (TMS, TBDMS), and even other strained rings like azetidine. researchgate.net

Table 1: Synthesis of Substituted Spiro[3.3]heptanones via Keteniminium Salt Cycloaddition researchgate.net This table is based on research findings where the N,N-dimethylamide of cyclobutane carboxylic acid was reacted with various alkenes.

Alkene SubstrateProductYield (%)
Styrene2-phenylspiro[3.3]heptan-1-one83
4-Chlorostyrene2-(4-chlorophenyl)spiro[3.3]heptan-1-one75
4-Bromostyrene2-(4-bromophenyl)spiro[3.3]heptan-1-one80
Vinyl-TMS2-(trimethylsilyl)spiro[3.3]heptan-1-one60
N-Vinyl-N-tosyl-aniline2-(N-phenyl-N-tosylamino)spiro[3.3]heptan-1-one70

The [2+2] cycloaddition of dichloroketene (B1203229) with olefins is a well-established and frequently utilized method for synthesizing the spiro[3.3]heptane skeleton. nih.gov Dichloroketene is a highly reactive species that is typically generated in situ to react with an alkene partner. diva-portal.org Common methods for its preparation include the dehydrochlorination of dichloroacetyl chloride with a base like triethylamine, or the dehalogenation of trichloroacetyl chloride using activated zinc, often as a zinc-copper couple (Zn(Cu)). diva-portal.org

The general synthetic sequence involves:

In situ generation of dichloroketene: Cl₃CCOCl reacts with activated zinc to form Cl₂C=C=O. diva-portal.org

[2+2] Cycloaddition: The generated dichloroketene undergoes cycloaddition with an alkene (e.g., a methylenecyclobutane (B73084) derivative) to yield a dichlorinated spirocyclic cyclobutanone intermediate. nih.gov

Reductive Dechlorination: The resulting α,α-dichlorocyclobutanone is then subjected to reductive dechlorination, for instance, using zinc powder in acetic acid, to remove the chlorine atoms and afford the desired functionalized spiro[3.3]heptanone. nih.gov

This approach has been used in successive [2+2] cycloadditions to build the spiro[3.3]heptane system, although yields can be low to moderate, often necessitating chromatographic purification. diva-portal.org

Rearrangement Reactions for Spiro[3.3]heptane Frameworks

Rearrangement reactions offer an alternative pathway to the spiro[3.3]heptane core, often proceeding through the expansion or relocation of strained ring systems to achieve the target framework.

The Meinwald oxirane rearrangement is a key acid-catalyzed reaction used to construct spiro[3.3]heptanone derivatives from spirocyclic epoxides. nih.govresearchgate.net This method is particularly useful for synthesizing 1,5- and 1,6-disubstituted spiro[3.3]heptane systems. nih.govenamine.net The synthesis begins with a functionalized cyclobutanone, which is converted into an exocyclic alkene via an olefination reaction, such as the Wittig or Tebbe reaction. nih.gov The resulting cyclobutylidene derivative is then epoxidized, typically using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA), to form a dispiro-oxirane intermediate (e.g., an 8-oxadispiro[2.0.3.1]octane derivative). nih.gov

Upon treatment with a Lewis acid, this spiro-epoxide undergoes the Meinwald rearrangement. The reaction involves the expansion of the highly strained cyclopropane (B1198618) ring of the epoxide, leading to the formation of the more stable spiro[3.3]heptanone framework. nih.govnih.gov This rearrangement has proven to be a crucial step in the synthesis of various regio- and stereoisomers of spiro[3.3]heptane-based compounds. nih.govresearchgate.net

Alkylation-Based Approaches for Spiro[3.3]heptane Synthesis

A classical and robust method for constructing the spiro[3.3]heptane skeleton is the double alkylation of malonic esters. In a key example, the synthesis of Fecht's acid (spiro[3.3]heptane-2,6-dicarboxylic acid) is achieved by reacting pentaerythritol (B129877) tetrabromide with two equivalents of diethyl malonate in the presence of a base. diva-portal.org This reaction assembles the core spirocyclic structure in a single, efficient step. diva-portal.org

A widely used and versatile strategy for synthesizing functionalized spiro[3.3]heptanes involves the double alkylation of an active methylene (B1212753) compound with a 1,1-bis(halomethyl)cyclobutane derivative. This approach has been successfully applied to the multigram synthesis of various spiro[3.3]heptane building blocks.

The key precursor, typically a 1,1-bis(bromomethyl)cyclobutane (B2691830), can be reacted with nucleophiles like diethyl malonate or tosylmethyl isocyanide (TosMIC).

Using Malonate Diesters: The reaction of a 1,1-bis(bromomethyl)cyclobutane with diethyl malonate in the presence of a base like sodium hydride (NaH) affords the corresponding spiro[3.3]heptane-2,2-dicarboxylate. This diester can then be hydrolyzed and decarboxylated to yield spiro[3.3]heptane-2-carboxylic acid. prepchem.com

Using TosMIC: Alternatively, double alkylation with TosMIC, followed by acidic hydrolysis of the intermediate isonitrile, yields the corresponding spiro[3.3]heptan-2-one.

This modular approach allows for the synthesis of a wide array of 2-mono- and 2,2-bifunctionalized spiro[3.3]heptanes, including ketones, carboxylic acids, and their derivatives, on a large scale.

Table 2: Comparison of Double Alkylation Reagents

ReagentIntermediate ProductFinal Product (after hydrolysis/decarboxylation)Reference
Diethyl Malonate Spiro[3.3]heptane-2,2-dicarboxylateSpiro[3.3]heptane-2-carboxylic acid prepchem.com
TosMIC Isonitrile intermediateSpiro[3.3]heptan-2-one researchgate.net

Reductive Dehalogenation and Related Methods (e.g., from Dihalides)

Reductive dehalogenation is a key step in several synthetic routes to the spiro[3.3]heptane core, particularly those that utilize [2+2] cycloaddition reactions. One common strategy involves the cycloaddition of dichloroketene (generated in situ from trichloroacetyl chloride and a zinc-copper couple) with an olefin. diva-portal.org This yields a dichlorocyclobutanone derivative. The two chlorine atoms are then removed reductively, typically using zinc powder in acetic acid, to afford the cyclobutanone. thieme-connect.com When this sequence is performed twice, starting with a methylenecyclobutane, it can be used to construct the spiro[3.3]heptane skeleton.

Synthesis of Functionalized Spiro[3.3]heptane Derivatives (Specific Relevance to -ethanol)

The synthesis of the target molecule, this compound, requires the introduction of a hydroxyethyl (B10761427) group at the C2 position of the spiro[3.3]heptane core. This is typically achieved through the functionalization of a key intermediate, spiro[3.3]heptan-2-one or a related derivative.

A direct and efficient synthesis of 1-(spiro[3.3]heptan-2-yl)ethanol has been reported via the reduction of 1-(spiro[3.3]heptan-2-yl)ethanone. google.com The procedure involves treating the ketone with sodium borohydride (B1222165) (NaBH₄) in a suitable solvent at room temperature. google.com

The precursor, 1-(spiro[3.3]heptan-2-yl)ethanone, can be synthesized from spiro[3.3]heptane-2-carboxylic acid. A general synthetic plan involves converting the carboxylic acid to its corresponding acyl chloride or ester, followed by reaction with an appropriate organometallic reagent or through other standard ketone syntheses. msu.edu

Alternative pathways to introduce the required two-carbon chain with a terminal alcohol could involve:

Wittig Reaction: Reaction of spiro[3.3]heptan-2-one with a phosphonium (B103445) ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, would yield a vinyl ether. google.commasterorganicchemistry.com Subsequent acidic hydrolysis would produce spiro[3.3]heptane-2-carbaldehyde. This aldehyde could then be reacted with a methyl Grignard reagent (MeMgBr) to give 1-(spiro[3.3]heptan-2-yl)ethanol.

Grignard Reaction on a Nitrile: The conversion of spiro[3.3]heptane-2-carboxylic acid to spiro[3.3]heptane-2-carbonitrile, followed by a Grignard reaction with methylmagnesium bromide and subsequent hydrolysis, would yield the intermediate 1-(spiro[3.3]heptan-2-yl)ethanone, which can then be reduced as described. msu.edu

These modular strategies, starting from versatile intermediates like spiro[3.3]heptan-2-one and spiro[3.3]heptane-2-carboxylic acid, provide reliable access to this compound and other functionalized derivatives for further investigation. msu.edu

Preparation of Spiro[3.3]heptanones as Key Intermediates

The synthesis of spiro[3.3]heptanones is a critical step in accessing a wide range of functionalized spiro[3.3]heptane derivatives. These ketones serve as versatile precursors for further chemical modifications. A primary method for their preparation involves the thermal reaction of N,N-dimethylamides of cyclobutane carboxylic acid with various alkenes in the presence of triflic anhydride and a base like collidine or lutidine. chemrxiv.org Subsequent hydrolysis of the resulting vinamidinium salts yields the desired spiro[3.3]heptanones. chemrxiv.org This approach is compatible with a range of functional groups, including halogens and protected amines. chemrxiv.org

Another significant strategy is the [2+2] cycloaddition reaction. For instance, dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, can react with alkenes to form cyclobutanones, which can be further elaborated into the spirocyclic system. diva-portal.orggoogle.com A patent describes the use of substituted alkenes in successive cyclobutane ring formations to produce spiro[3.3]heptanones. google.com

More recently, a novel method has been developed involving a strain-relocating semipinacol rearrangement. researchgate.net This process occurs when 1-sulfonylcyclopropanols react with lithiated 1-sulfonylbicyclo[1.1.0]butanes, proceeding through a 1-bicyclobutylcyclopropanol intermediate that rearranges in the presence of acid to form the spiro[3.3]heptan-1-one core. researchgate.net

Table 1: Selected Methods for the Preparation of Spiro[3.3]heptanones

Starting Materials Key Reagents Method Product Example Reference(s)
N,N-dimethylamide of cyclobutane carboxylic acid, Alkene Triflic anhydride, Collidine/Lutidine Keteneiminium salt formation & Cycloaddition Spiro[3.3]heptan-2-one researchgate.net, chemrxiv.org
Alkene, Trichloroacetyl chloride Zinc-copper couple (Zn(Cu)) [2+2] Cycloaddition with Dichloroketene Dichlorocyclobutanone intermediate diva-portal.org
1-Sulfonylcyclopropanol, Lithiated 1-sulfonylbicyclo[1.1.0]butane Acid Semipinacol Rearrangement Substituted Spiro[3.3]heptan-1-one researchgate.net
Substituted Alkenes (H₂C=CH-R) Dichloroacetyl chloride, Zinc Successive [2+2] Cycloadditions Spiro[3.3]heptanones google.com

Direct and Indirect Routes to Spiro[3.3]heptane Alcohols and Carboxylic Acids

Once spiro[3.3]heptanones are obtained, they can be readily converted into the corresponding alcohols and carboxylic acids, which are valuable building blocks in medicinal chemistry.

The target compound, 1-(spiro[3.3]heptan-2-yl)ethanol, is synthesized by the reduction of its corresponding ketone precursor, 1-(spiro[3.3]heptan-2-yl)ethanone, using sodium borohydride. google.com Similarly, other spiro[3.3]heptane alcohols, such as spiro[3.3]heptan-2-ol, can be prepared by reducing the spiro[3.3]heptan-2-one with reducing agents like lithium aluminum hydride (LiAlH₄). chemrxiv.org

The synthesis of spiro[3.3]heptane carboxylic acids can be achieved through several routes. A direct method involves the thermal decarboxylation of spiro[3.3]heptane-3,3-dicarboxylic acid at high temperatures (220°C) to yield spiro[3.3]heptane-2-carboxylic acid. prepchem.com Indirectly, spiro[3.3]heptanones can be transformed into carboxylic acids through a multi-step sequence. chemrxiv.org This can involve a Wolff-Kishner reduction of the ketone, followed by lithiation of a bromo-substituted intermediate and subsequent quenching with dry ice (solid CO₂). chemrxiv.org This methodology has been applied to prepare various carboxylic acids, including those with additional functional groups or fluorination. chemrxiv.orgnih.gov For example, 6,6-difluorospiro[3.3]heptane-2-carboxylic acid has been synthesized from the corresponding ester, which was obtained via a seven-step sequence starting from methyl 6-oxospiro[3.3]heptane-2-carboxylate. nih.gov

Table 2: Synthesis of Spiro[3.3]heptane Alcohols and Carboxylic Acids

Precursor Reagent(s) Product Reference(s)
1-(Spiro[3.3]heptan-2-yl)ethanone Sodium borohydride 1-(Spiro[3.3]heptan-2-yl)ethanol google.com
Spiro[3.3]heptan-2-one LiAlH₄ Spiro[3.3]heptan-2-ol chemrxiv.org
Spiro[3.3]heptane-3,3-dicarboxylic acid Heat (220°C) Spiro[3.3]heptane-2-carboxylic acid prepchem.com
Bromo-substituted spiro[3.3]heptane n-BuLi, then CO₂ (dry ice) Spiro[3.3]heptane carboxylic acid chemrxiv.org

Synthesis of Heteroatom-Containing Spiro[3.3]heptanes

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the spiro[3.3]heptane framework generates scaffolds with modulated physicochemical properties, making them valuable as bioisosteres in drug design.

Azaspiro[3.3]heptane Synthesis (e.g., 1-azaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, 2,6-diazaspiro[3.3]heptane)

1-Azaspiro[3.3]heptanes can be prepared on a large scale from cyclobutanone. rsc.orgnih.gov The synthesis involves a Wittig olefination to form an exocyclic alkene, which then undergoes a [2+2] cycloaddition with the Graf isocyanate (ClO₂S–NCO) to afford a spirocyclic β-lactam. rsc.orgnih.gov Subsequent reduction of the lactam with aluminum hydride yields the 1-azaspiro[3.3]heptane core. rsc.orgnih.gov

2-Azaspiro[3.3]heptanes are accessible through various routes. One method involves constructing the two four-membered rings by the subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles to form derivatives like 2-azaspiro[3.3]heptane-6-carboxylic acid. nih.gov Functionalized azetidines also serve as key starting materials for accessing a diverse array of substituted azaspiro[3.3]heptanes. acs.orgacs.org

2,6-Diazaspiro[3.3]heptane and its derivatives, considered surrogates for piperazine (B1678402), can be synthesized from four-membered cyclic ketones. acs.org A general strategy involves condensation, conjugate addition, and reduction, followed by further cyclization steps to form the diaza-spirocyclic system. acs.org

Oxaspiro[3.3]heptane Synthesis (e.g., 1-oxaspiro[3.3]heptane, 2-oxa-6-azaspiro[3.3]heptane)

1-Oxaspiro[3.3]heptanes are relatively underexplored but can be synthesized via a scalable, multi-step route. rsc.orgresearchgate.net The process starts with 3-oxocyclobutane-1-carboxylic acid, which undergoes Wittig olefination, reduction, and protection to yield an exocyclic alkene. rsc.orgresearchgate.net Epoxidation followed by a Corey-Chaikovsky epoxide expansion and deprotection completes the synthesis of the spirocycle. rsc.orgresearchgate.net

2-Oxa-6-azaspiro[3.3]heptane , a valuable morpholine (B109124) surrogate, is commonly prepared from tribromopentaerythritol. rsc.org Cyclization with p-toluenesulfonamide (B41071) yields the N-tosyl-protected spirocycle, which can be deprotected using magnesium under sonication. rsc.org An alternative route involves a two-step telescoped approach where tribromopentaerythritol is first cyclized to form the oxetane (B1205548) ring, followed by intermolecular substitution with benzylamine (B48309) and subsequent debenzylation. rsc.org

Thiaspiro[3.3]heptane Synthesis (e.g., 2-thia-6-azaspiro[3.3]heptane)

Table 3: Selected Syntheses of Heteroatom-Containing Spiro[3.3]heptanes

Scaffold Key Starting Material Key Steps Reference(s)
1-Azaspiro[3.3]heptane Cyclobutanone Wittig olefination, [2+2] cycloaddition with Graf isocyanate, Alane reduction rsc.org, nih.gov
2,6-Diazaspiro[3.3]heptane Cyclic Ketones Condensation, Conjugate addition, Reduction, Cyclization acs.org
1-Oxaspiro[3.3]heptane 3-Oxocyclobutane-1-carboxylic acid Wittig olefination, Epoxidation, Corey-Chaikovsky expansion rsc.org, researchgate.net
2-Oxa-6-azaspiro[3.3]heptane Tribromopentaerythritol Cyclization with an amine (e.g., p-toluenesulfonamide) rsc.org
2-Thia-6-azaspiro[3.3]heptane N-Tosyl-2-oxa-6-azaspiro[3.3]heptane Oxetane opening, Bromination, Thietane (B1214591) formation, Deprotection rsc.org

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol in the synthesis of spiro[3.3]heptanes is crucial for their application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. Several asymmetric and stereoselective strategies have been developed.

For the synthesis of azaspiro[3.3]heptanes , a highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis–Ellman's N-tert-butanesulfinyl imines has been reported. rsc.org This methodology allows for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.org The use of chiral auxiliaries, such as Ellman's sulfinamide, has also proven effective in preparing enantiopure 1,6-disubstituted spiro[3.3]heptane derivatives via a Strecker reaction involving diastereomeric keto acids. nih.gov Similarly, tert-butylsulfinyl groups have been used as chiral auxiliaries to achieve diastereoselective alkylation for synthesizing 2,6-diazaspiro[3.3]heptane derivatives with high enantiomeric excess.

In carbocyclic systems, a nickel-catalyzed asymmetric syn-hydrometalative 4-exo-trig cyclization of 1,4-alkynones has been developed to synthesize alkenyl cyclobutanols, potential precursors to chiral spirocycles, with high enantioselectivities (up to 98.5:1.5 er). researchgate.net Furthermore, the synthesis of all possible stereoisomers of spiro[3.3]heptane-1,6-diamines, suitably protected for use as building blocks, has been accomplished, demonstrating the feasibility of accessing the full stereochemical diversity of these scaffolds. acs.org These methods highlight the progress in creating structurally defined, three-dimensional spirocyclic compounds for advanced applications.

Chiral Auxiliary-Mediated Reactions (e.g., Ellman's Sulfinamide)

The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity. Ellman's sulfinamide (tert-butanesulfinamide) has proven to be a particularly versatile and effective chiral auxiliary in the synthesis of chiral amines and their precursors. Its application in the synthesis of spiro[3.3]heptane derivatives involves the condensation of the sulfinamide with a spirocyclic ketone to form a tert-butanesulfinyl imine. This intermediate then directs the stereoselective addition of nucleophiles.

Research has shown that employing Ellman's sulfinamide for creating enantiopure 1,6-substituted spiro[3.3]heptane derivatives offers significant advantages over other auxiliaries like (R)-α-phenylglycinol. The resulting adducts are more stable and allow for more efficient separation by chromatography. A modified Strecker reaction using Ellman's sulfinamide with racemic spirocyclic ketones has been explored. While this approach can yield low to moderate diastereoselectivity, it successfully allows for the isolation of all stereoisomers in pure form through chromatographic separation. This methodology is crucial for accessing specific stereoisomers of functionalized spiro[3.3]heptanes, which can then be converted to target molecules such as chiral amino alcohols.

The general process involves three main steps:

Imine Formation : Condensation of Ellman's sulfinamide with a ketone.

Diastereoselective Functionalization : Nucleophilic addition to the imine, where the bulky sulfinyl group directs the approach of the nucleophile.

Auxiliary Cleavage : Mild acidic hydrolysis removes the sulfinyl group to yield the desired primary amine with high enantiomeric purity.

Enzyme-Catalyzed Transformations (e.g., Ketoreductase)

Biocatalysis offers a highly selective and environmentally friendly alternative for producing chiral molecules. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, making them ideal for producing enantiopure precursors to compounds like this compound.

A key strategy is the desymmetrization of prochiral spirocyclic ketones. For instance, the biocatalytic reduction of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative using a ketoreductase has been shown to provide access to both enantiomers of the corresponding alcohol with high enantiomeric excess (ee). These chiral alcohol products can then be converted into other valuable building blocks, such as amino alcohols, while retaining their high enantiopurity. Other enzymes, such as pig liver esterase, have also been used for the asymmetric hydrolysis of spiro[3.3]heptane derivatives to achieve products with axial chirality or to resolve racemic mixtures.

Table 1: Ketoreductase-Catalyzed Desymmetrization of a Prochiral Spiro[3.3]heptane Derivative

Substrate Enzyme Product Enantiomer Enantiomeric Excess (ee) Reference
6-Oxaspiro[3.3]heptane-2-carboxylic acid derivative Ketoreductase (R)-alcohol High
6-Oxaspiro[3.3]heptane-2-carboxylic acid derivative Ketoreductase (S)-alcohol High
Enantioselective Catalysis (e.g., Nickel-catalyzed cyclization)

Transition-metal catalysis provides an efficient route to enantiomerically enriched cyclic compounds. Nickel-catalyzed reactions, in particular, have emerged as a powerful tool for the asymmetric synthesis of spiro[3.3]heptane skeletons. These methods often involve cycloaddition or cyclization reactions where a chiral ligand complexed to the nickel center controls the stereochemical outcome.

One notable application is the nickel-catalyzed asymmetric [2+2] cycloaddition reaction. Using a chiral nickel catalyst, various chiral spirocyclic products can be obtained in good yields with high diastereo- and enantioselectivity. For example, the reaction between an α,β-unsaturated carbonyl compound and an alkene, catalyzed by a complex of Ni(ClO₄)₂·6H₂O and a chiral ligand, can produce spirocyclic cyclobutanes. Another powerful approach is the nickel-catalyzed asymmetric 4-exo-trig cyclization of 1,4-alkynones, which constructs alkenyl cyclobutanols containing a tetrasubstituted stereocenter, a key feature of the spiro[3.3]heptane core, with high enantioselectivity.

Table 2: Nickel-Catalyzed Asymmetric Synthesis of Spirocyclic Compounds

Reaction Type Catalyst System Product Type Yield Enantiomeric Excess (ee) Reference
[2+2] Cycloaddition Ni(ClO₄)₂/Chiral Ligand Chiral Spirocyclic Cyclobutane 48–92% 50–97%
[4+2] Cycloaddition Ni(ClO₄)₂/Chiral Ligand Chiral Bicyclic Products 75–91% 87–97%
syn-Hydrometalative 4-exo-trig Cyclization Nickel/Chiral Ligand Alkenyl Cyclobutanols up to 84% up to 98.5:1.5 er

Green Chemistry Principles and Sustainable Synthetic Routes for Spiro[3.3]heptane Derivatives

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes the use of energy-efficient techniques and environmentally benign reaction media.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis is a key green chemistry technology that can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency compared to conventional heating methods. This technique has been successfully applied to the synthesis of the spiro[3.3]heptane scaffold.

Specific examples include:

Wolff Rearrangement/Staudinger Cycloaddition : A microwave-assisted Wolff rearrangement of a diazotetramic acid generates a ketene intermediate, which then undergoes a [2+2]-cycloaddition with an imine to form the spirocycle.

Cross-Coupling Reactions : Microwave irradiation has been used to facilitate Liebeskind-Srogl C-C cross-coupling reactions for the synthesis of functionalized hetera-substituted spiro[3.3]heptane building blocks.

These protocols highlight the potential of microwave technology to accelerate the discovery and production of novel spiro[3.3]heptane derivatives.

Utilization of Aqueous Media and Environmentally Benign Solvents

Replacing volatile and toxic organic solvents with water or other green alternatives is a cornerstone of sustainable synthesis. While many organic reactions are not traditionally performed in water, progress has been made in developing aqueous-compatible synthetic routes for spiro[3.3]heptane derivatives. For example, a key step in the synthesis of a fluorinated spiro[3.3]heptane-based α-amino acid involves refluxing the intermediate in aqueous media. Additionally, more benign organic solvents like ethanol (B145695) have been used as the reaction medium for the synthesis of azaspiro[3.3]heptane cores. The development of organocatalytic systems that are stable and effective in aqueous media further supports the shift towards greener synthetic technologies for these scaffolds.

Development of Large-Scale and Convergent Synthetic Strategies

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and efficient chemical routes. For spiro[3.3]heptane derivatives, which are of high interest in medicinal chemistry, the development of large-scale and convergent synthetic strategies is paramount.

A convergent synthesis involves preparing separate fragments of a molecule and then assembling them late in the synthetic sequence. This approach is generally more efficient and higher-yielding for complex molecules than a linear synthesis. A prime example is the multigram- to kilogram-scale synthesis of various functionalized 6,6-difluorospiro[3.3]heptane building

Deuterium (B1214612) Labeling in Spiro[3.3]heptane Synthesis for Mechanistic Studies

Deuterium labeling serves as a powerful and indispensable tool for elucidating the complex mechanisms that govern the synthesis and rearrangement of the spiro[3.3]heptane core. By replacing specific hydrogen atoms with their heavier isotope, deuterium (D), chemists can trace the pathways of atoms, identify bond-breaking and bond-forming events, and probe the nature of transition states. This technique provides critical insights that are often unattainable through other analytical methods, leading to a deeper understanding and optimization of synthetic routes.

Mechanistic investigations are particularly crucial for the construction of strained spirocyclic systems like spiro[3.3]heptane, where reactions can proceed through non-intuitive pathways involving significant skeletal reorganization. rsc.org The insights gained from labeling studies are fundamental to controlling reaction outcomes, improving yields, and designing novel synthetic strategies.

A significant application of deuterium labeling is demonstrated in the study of rhodium(I)-catalyzed skeletal reorganizations of molecules containing the spiro[3.3]heptane framework. rsc.org These studies help to understand the intrinsic reactivity of the scaffold under catalytic conditions. For instance, the reaction of benzofused 2-(2-pyridylmethylene)spiro[3.3]heptanes, when catalyzed by a rhodium(I) complex, results in the formation of substituted naphthalenes. The proposed mechanism involves a sequence of C-C bond activation steps, including oxidative addition and β-carbon elimination.

To verify such a pathway, a labeling experiment can be designed. A substrate is synthesized with deuterium atoms placed at a specific position, and the location of the deuterium label in the final product is analyzed, often by ¹H NMR and mass spectrometry. This analysis reveals which bonds were cleaved and which new bonds were formed, confirming or refuting a proposed mechanistic sequence.

One illustrative experiment, while on a related (2-pyridylmethylene)cyclobutane system, provides a clear example of the insights gained. To understand the rhodium-catalyzed rearrangement, a deuterated substrate was prepared and its transformation was analyzed.

Table 1: Deuterium Labeling Experiment for Mechanistic Elucidation of a Rhodium-Catalyzed Skeletal Rearrangement
ReactantDeuterium Label PositionProductObserved Deuterium TransferMechanistic Insight
(2-Pyridylmethylene)cyclobutane derivative with a C₆D₅ groupPhenyl group (C₆D₅)Rearranged indane productOne deuterium atom transferred to the indane methyl group.Supports a mechanism involving C-C bond activation and subsequent rearrangement, tracing the path of specific atoms from reactant to product.

This type of experiment is crucial for understanding the fundamental steps of the reaction, such as the selective cleavage of C-C bonds within the strained cyclobutane rings of the spiro[3.3]heptane system. rsc.org

Furthermore, deuterium labeling is vital for probing mechanisms in novel synthetic routes toward the spiro[3.3]heptane scaffold. A recently developed method for synthesizing spiro[3.3]heptan-1-ones involves a 'strain-relocating' semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.gov The proposed mechanism suggests that the reaction proceeds via the protonation of the bicyclobutyl group, leading to a cyclopropylcarbinyl cation that undergoes a Current time information in Le Flore County, US.researchgate.net-rearrangement. nih.gov This hypothesis could be rigorously tested using deuterium labeling. For example, by specifically labeling one of the methylene bridges of the bicyclo[1.1.0]butane moiety, one could trace its fate during the rearrangement and confirm the proposed Current time information in Le Flore County, US.researchgate.net-shift, thereby solidifying the understanding of this novel strain-release strategy.

Oxidation Reactions of Spiro[3.3]heptane Carboxylic Acids and Alcohols

The oxidation of alcohol and carboxylic acid functionalities attached to the spiro[3.3]heptane core is a key transformation for the synthesis of various derivatives. These reactions allow for the introduction of ketones, aldehydes, and other functional groups, which can be further modified.

The oxidation of spiro[3.3]heptane alcohols to the corresponding aldehydes or ketones is a common synthetic step. For instance, the Swern oxidation has been successfully employed to convert a spiro[3.3]heptane alcohol to its aldehyde in high yield. nih.gov Another method involves the use of pyridinium (B92312) chlorochromate (PCC) to oxidize a primary alcohol on the spiro[3.3]heptane ring to an aldehyde. google.com Furthermore, diastereomeric spiro[3.3]heptane alcohols can be oxidized to obtain the corresponding 5-oxospiro[3.3]heptane-1-carboxylic acids. nih.gov

The oxidation of other substituents on the spiro[3.3]heptane ring has also been reported. For example, a phenyl substituent can be oxidized to a carboxylic acid. researchgate.net Similarly, a fluorinated spiro[3.3]heptane derivative with a phenyl group was oxidized to the corresponding carboxylic acid using sodium periodate (B1199274) and ruthenium(III) chloride. researchgate.net

ReactantOxidizing AgentProductYield
6,6-Difluorospiro[3.3]heptane-2-methanolSwern Oxidation Reagents6,6-Difluorospiro[3.3]heptane-2-carbaldehyde90% nih.gov
Spiro[3.3]heptane alcoholPyridinium chlorochromate (PCC)Spiro[3.3]heptane aldehyde-
Diastereomeric 5-hydroxyspiro[3.3]heptane-1-carboxylic acidsNot SpecifiedDiastereomeric 5-oxospiro[3.3]heptane-1-carboxylic acids-
2-Phenylspiro[3.3]heptaneNot SpecifiedSpiro[3.3]heptane-2-carboxylic acid-
2-(Fluoromethyl)-2-phenylspiro[3.3]heptaneNaIO₄/RuCl₃2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid-

Reduction Reactions of Spiro[3.3]heptane Derivatives

Reduction reactions are fundamental in modifying the functional groups on the spiro[3.3]heptane scaffold, providing access to alcohols, amines, and saturated hydrocarbons.

The reduction of carboxylic acids to primary alcohols is a valuable transformation in the synthesis of spiro[3.3]heptane derivatives. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose. For example, 6,6-difluorospiro[3.3]heptane-2-carboxylic acid has been successfully reduced to the corresponding alcohol, 6,6-difluorospiro[3.3]heptan-2-yl)methanol, in good yield using LiAlH₄. nih.gov

ReactantReducing AgentProductYield
6,6-Difluorospiro[3.3]heptane-2-carboxylic acidLithium aluminum hydride (LiAlH₄)(6,6-Difluorospiro[3.3]heptan-2-yl)methanol79% nih.gov

The reduction of the ketone functionality in spiro[3.3]heptanones is a key step to introduce other functional groups or to fully deoxygenate the ring. While specific examples of the Wolff-Kishner reduction on spiro[3.e]heptanones are not detailed in the provided results, the general applicability of such reductions to ketones is well-established in organic chemistry.

Hydride reductions, on the other hand, are commonly employed. The ketone group at the 2-position of the spiro[3.3]heptane ring can be reduced to an alcohol, which can then be further converted to other functional groups like amines.

ReactantReaction TypeProduct
Spiro[3.3]heptan-2-oneHydride ReductionSpiro[3.3]heptan-2-ol

The hydrogenation of double bonds within or attached to the spiro[3.3]heptane ring system is a method to produce fully saturated derivatives. google.com This is often a final step in a synthetic sequence after an olefination reaction, such as a Wittig reaction, has been used to introduce the double bond. google.com Catalytic hydrogenation over a transition metal catalyst is a typical method for this transformation. google.com

ReactantReaction TypeProduct
Olefinic spiro[3.3]heptane derivativeCatalytic HydrogenationAlkyl-substituted spiro[3.3]heptane

Nucleophilic Addition and Condensation Reactions of Spiro[3.3]heptanones

The carbonyl group of spiro[3.3]heptanones is a versatile handle for a variety of nucleophilic addition and condensation reactions, allowing for the introduction of diverse substituents. google.com

The Wittig reaction is a prominent method for converting the ketone functionality of spiro[3.3]heptanones into an olefin. google.com This reaction involves the use of a phosphorus ylide (Wittig reagent) to form a carbon-carbon double bond at the site of the original carbonyl group. The resulting olefins can then be further functionalized or, as mentioned previously, hydrogenated to yield alkyl substituents. google.com The olefination of keto esters to introduce a cyclopropylidene fragment via a Wittig reaction has also been reported as a key step in the synthesis of spiro[3.3]heptane derivatives. nih.gov

ReactantReagentProduct Type
Spiro[3.3]heptan-2-onePhosphorous ylide (Wittig reagent)Olefinic spiro[3.3]heptane
Spiro[3.3]heptane keto esterWittig reagentCyclopropylidene spiro[3.3]heptane derivative

Knoevenagel Condensation for Olefin Linkage Construction

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. sci-hub.sersc.org This reaction is widely used in organic synthesis to produce α,β-unsaturated compounds, which are valuable intermediates for the synthesis of natural products and other biologically active molecules. sci-hub.se The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon. Subsequent dehydration of the resulting aldol-type adduct yields the final α,β-unsaturated product. sci-hub.se

While direct examples of Knoevenagel condensation with this compound are not extensively documented, the principles of the reaction can be applied to its derivatives. For instance, oxidation of the primary alcohol in this compound would yield the corresponding aldehyde, 2-Spiro[3.3]heptan-2-ylacetaldehyde. This aldehyde could then serve as the carbonyl component in a Knoevenagel condensation.

A hypothetical Knoevenagel condensation involving 2-Spiro[3.3]heptan-2-ylacetaldehyde and an active methylene compound, such as malononitrile (B47326) or diethyl malonate, would proceed as illustrated below. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine. sci-hub.se

Hypothetical Reaction Scheme: Knoevenagel Condensation

Reactant 1Reactant 2CatalystProduct
2-Spiro[3.3]heptan-2-ylacetaldehydeMalononitrilePiperidine2-(2-Spiro[3.3]heptan-2-ylethylidene)malononitrile
2-Spiro[3.3]heptan-2-ylacetaldehydeDiethyl malonatePiperidineDiethyl 2-(2-Spiro[3.3]heptan-2-ylethylidene)malonate

This reaction would introduce a new olefinic linkage, extending the carbon chain and providing a site for further functionalization. The resulting α,β-unsaturated nitrile or ester could be subjected to various transformations, such as Michael additions, reductions, or cycloadditions, to generate a wide array of spiro[3.3]heptane-containing molecules. The Knoevenagel condensation is a versatile tool for constructing complex molecules, and its application to spiro[3.3]heptane derivatives opens up avenues for creating novel compounds with unique three-dimensional structures. sci-hub.seresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The chemical reactivity of the spiro[3.3]heptane core is largely dictated by the functional groups attached to it. Both electrophilic and nucleophilic substitution reactions are key strategies for the synthesis and modification of spiro[3.3]heptane derivatives.

Nucleophilic substitution reactions are fundamental to the construction of the spiro[3.3]heptane framework itself. A common approach involves the double nucleophilic substitution reaction between a di-nucleophile and a di-electrophile. diva-portal.org For example, the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid can be achieved through the cyclization of 1,1'-bis(chloromethyl)cyclobutane with sodium cyanide, followed by hydrolysis of the resulting dinitrile. In this sequence, the cyanide ion acts as a nucleophile, displacing the chloride leaving groups.

Functional group interconversions on the spiro[3.3]heptane scaffold also frequently rely on nucleophilic substitution. For instance, the tosyl group in 6-tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid can be displaced by various nucleophiles, such as sodium azide (B81097) or sodium methoxide, to introduce new functionalities. Similarly, the conversion of a carboxylic acid to an amide, a key step in the synthesis of many bioactive molecules, proceeds through a nucleophilic acyl substitution mechanism. nih.gov

Electrophilic substitution reactions on the spiro[3.3]heptane core are less common, as the saturated carbocyclic rings are not inherently electron-rich. However, the introduction of activating groups can facilitate such reactions. More commonly, electrophilic reactions occur at functional groups attached to the spirocycle. For example, the enamine derived from a spiro[3.3]heptanone can react with an electrophile, leading to a highly substituted cyclobutanone with excellent diastereocontrol. researchgate.net

Functional Group Interconversions and Diversification of Spiro[3.3]heptane Scaffolds

The ability to modify and diversify the functional groups on a spiro[3.3]heptane core is crucial for its application in drug discovery and materials science. A variety of chemical transformations have been developed to introduce a wide range of functionalities onto this unique scaffold.

Organoboron compounds, particularly boronic acids and their esters, are versatile intermediates in organic synthesis, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This reaction allows for the formation of carbon-carbon bonds between the organoboron compound and an organic halide or triflate, providing a powerful tool for constructing complex molecular architectures. nih.govlibretexts.org

Spiro[3.3]heptane-containing organoboron compounds have been synthesized and utilized in Suzuki-Miyaura couplings. researchgate.netnih.gov For example, treatment of a spiro[3.3]heptyl bromide with n-butyllithium followed by reaction with trimethyl borate (B1201080) yields the corresponding boronic acid. researchgate.net Alternatively, copper-catalyzed borylation of spirocyclobutenes provides a regioselective route to borylated spirocycles. nih.gov These spirocyclic boronic esters are effective coupling partners in Suzuki-Miyaura reactions, enabling the introduction of aryl or heteroaryl groups onto the spiro[3.3]heptane scaffold. vulcanchem.com

Examples of Suzuki-Miyaura Coupling with Spiro[3.3]heptane Derivatives

Spiro[3.3]heptane Boronic EsterCoupling PartnerProductReference
2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAryl halideAryl-substituted 6,6-difluorospiro[3.3]heptane
tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylateAryl halideArylmethyl-substituted 2-azaspiro[3.3]heptane vulcanchem.com

The ability to perform Suzuki-Miyaura couplings on spiro[3.3]heptane derivatives significantly expands the chemical space accessible from this scaffold, allowing for the synthesis of novel compounds with potential applications in various fields. nih.govrsc.org

The introduction of key functional groups such as carboxylic acids, amines, and phenols onto the spiro[3.3]heptane framework is essential for its use as a building block in medicinal chemistry. researchgate.net Several synthetic routes have been developed to access these important derivatives.

Carboxylic Acids: Spiro[3.3]heptane carboxylic acids can be prepared through various methods. One approach involves the thermal decarboxylation of a spiro[3.3]heptane dicarboxylic acid. prepchem.com Another route is the oxidation of a primary alcohol or an aldehyde attached to the spirocycle. rsc.org For instance, oxidation of a furan-substituted spiro[3.3]heptane using ruthenium tetroxide can yield the corresponding carboxylic acid. acs.org Furthermore, treatment of a spiro[3.3]heptyl bromide with n-butyllithium followed by quenching with dry ice affords the carboxylic acid. researchgate.net

Amines: Primary amines on the spiro[3.3]heptane scaffold can be synthesized from the corresponding carboxylic acids via a Curtius rearrangement. researchgate.net Reductive amination of a spiro[3.3]heptanone is another effective method for preparing both primary and secondary amines. researchgate.net Additionally, the reduction of an amide or a nitrile group can also lead to the formation of an amine. nih.gov The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, an analog of ornithine, has been reported, highlighting the utility of these methods in creating complex amino acid derivatives. nih.gov

Phenols: Spiro[3.3]heptane-containing phenols can be prepared from the corresponding boronic acids. Oxidation of a spiro[3.3]heptyl boronic acid with hydrogen peroxide provides a direct route to the phenol (B47542) derivative. researchgate.netresearchgate.net

Azaspiro[3.3]heptanes are important heterocyclic scaffolds that serve as bioisosteres for piperidines, piperazines, and morpholines. nih.govrsc.org The ability to functionalize the nitrogen atom(s) in these structures is critical for modulating their physicochemical and pharmacological properties.

A variety of N-functionalization protocols have been developed for azaspiro[3.3]heptanes. These include standard reactions such as acylation, sulfonylation, and alkylation. uniba.it For example, the free amine of an azaspiro[3.s3]heptane can be reacted with tosyl chloride under basic conditions to afford the corresponding tosyl-protected derivative. uniba.it

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been successfully applied to N-functionalize azaspiro[3.3]heptanes. uniba.it This allows for the introduction of aryl and heteroaryl substituents on the nitrogen atom. Furthermore, more specialized methods, such as the use of (aza)oxyallyl cations generated in situ from α-halohydroxamates, have been employed to install sterically demanding N-substituents. The development of these N-functionalization protocols has greatly expanded the diversity of azaspiro[3.3]heptane derivatives available for drug discovery and other applications. acs.orgnih.gov

Sulfoximines are an emerging class of functional groups in medicinal chemistry due to their unique properties, including their ability to act as hydrogen bond donors and acceptors. rsc.org The introduction of a sulfoximine (B86345) moiety onto a spiro[3.3]heptane scaffold can lead to novel compounds with interesting biological activities.

A synthetic route to a sulfoximine-substituted spiro[3.3]heptane has been reported. rsc.org The synthesis starts with an N-tosyl-protected 2-oxa-6-azaspiro[3.3]heptane. A four-step sequence involving oxetane opening, bromination, thietane formation, and tosyl group deprotection yields 2-thia-6-azaspiro[3.3]heptane. Subsequent N-Boc protection followed by oxidation of the sulfide (B99878) to the sulfoximine provides the desired spirocyclic sulfoximine. rsc.org The free NH of the sulfoximine provides a handle for further diversification through reactions such as Chan-Lam coupling, amidation, or sulfonylation. rsc.org

Intramolecular Rearrangements and Cyclizations

The strained nature of the spiro[3.3]heptane framework makes its derivatives susceptible to a variety of intramolecular rearrangements and cyclizations, often proceeding through carbocation intermediates to relieve ring strain. These transformations are pivotal in creating functionalized spirocyclic systems and are frequently employed as key steps in synthetic chemistry. Reactions such as semipinacol and Meinwald rearrangements are characteristic of this class of compounds.

Under acidic conditions, alcohols like this compound are expected to form a secondary carbocation upon dehydration. This intermediate would be prone to classic carbocation rearrangements, such as Wagner-Meerwein shifts, involving a 1,2-skeletal bond migration to yield more stable rearranged products. core.ac.ukresearchgate.net

A significant synthetic strategy for forming substituted spiro[3.3]heptan-1-ones is the "strain-relocating" semipinacol rearrangement. nih.govnih.gov This process involves the reaction of a 1-sulfonylcyclopropanol with a lithiated 1-sulfonylbicyclo[1.1.0]butane. The resulting 1-bicyclobutylcyclopropanol intermediate, when treated with acid, undergoes a stereospecific rearrangement. nih.gov The reaction is believed to proceed through the protonation of the highly strained bicyclobutane moiety, followed by a nih.govCurrent time information in Le Flore County, US.-rearrangement of the cyclopropylcarbinyl cation, which expands one of the rings to furnish the spiro[3.3]heptan-1-one core. nih.govnih.gov This method has proven effective for preparing optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov

Another key intramolecular rearrangement used to construct the spiro[3.3]heptane skeleton is the Meinwald rearrangement. nih.gov This reaction involves the acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative (an epoxide). nih.govresearchgate.net In this transformation, the expansion of the three-membered cyclopropyl (B3062369) ring is favored, leading to the formation of a 1,6- or 1,5-disubstituted spiro[3.3]heptane ketone, depending on the starting material. nih.gov This rearrangement represents a crucial step in the synthesis of spirocyclic analogs of glutamic acid, demonstrating its utility in accessing complex, biologically relevant molecules. nih.govresearchgate.net

In some cases, functionalized spiro[3.3]heptane derivatives can undergo spontaneous intramolecular cyclization. For instance, during the hydrolysis of certain aminonitrile derivatives of spiro[3.3]heptane, intramolecular cyclization products were observed, competing with the formation of the desired amino acids. nih.gov

The table below summarizes key intramolecular rearrangements leading to spiro[3.3]heptane derivatives.

Rearrangement TypePrecursor TypeKey Reagents/ConditionsProduct TypeReference
Semipinacol Rearrangement1-Bicyclobutylcyclopropanol IntermediateAcid (e.g., MsOH, AlCl3)Substituted Spiro[3.3]heptan-1-one nih.govnih.gov
Meinwald Rearrangement8-Oxadispiro[2.0.3.1]octane derivativeLewis AcidFunctionalized Spiro[3.3]heptane Ketone nih.govresearchgate.net
Intramolecular CyclizationSpiro[3.3]heptane AminonitrileHydrolysis ConditionsCyclized Lactam nih.gov

Computational and Spectroscopic Analysis of Spiro 3.3 Heptane Architectures

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, stability, and reactivity of complex molecular systems like spiro[3.3]heptane derivatives. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Ab Initio Molecular Orbital Studies of Structure, Energy, and Reactivity

Theoretical studies on related strained systems demonstrate that ab initio methods can accurately model the unique bonding and electronic distributions in such molecules. For instance, these calculations can predict bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's three-dimensional structure. Furthermore, by calculating the energies of different conformations, ab initio methods can identify the most stable arrangement of the atoms in space. The reactivity of the spiro[3.3]heptane core, including sites susceptible to nucleophilic or electrophilic attack, can also be assessed by analyzing the molecular orbitals and electrostatic potential maps generated from these calculations.

Density Functional Theory (DFT) Applications in Conformational Analysis and Property Prediction

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient alternative to traditional ab initio methods for studying the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations are particularly well-suited for the conformational analysis of flexible molecules and the prediction of various molecular properties. In the context of spiro[3.3]heptane derivatives, DFT can be used to explore the potential energy surface and identify low-energy conformers.

Below is a table of representative calculated geometric parameters for the spiro[3.3]heptane core, derived from studies on related derivatives.

ParameterValue
C-C bond length (cyclobutane)1.54 - 1.56 Å
C-C-C bond angle (cyclobutane)88 - 92°
Spiro C-C bond length1.55 - 1.57 Å
Dihedral angle of cyclobutane (B1203170) rings~90°

Note: These values are representative and can vary depending on the specific derivative and the level of theory used in the calculation.

Theoretical Insights into Strained Heterocycles

The introduction of heteroatoms into the spiro[3.3]heptane framework creates a class of compounds known as strained spiro heterocycles. chemrxiv.org These molecules are of particular interest in medicinal chemistry as they can act as bioisosteres for more common ring systems, offering improved physicochemical properties. researchgate.netchemrxiv.org Theoretical studies on these strained heterocycles provide valuable insights into how the presence of heteroatoms influences the structure, electronics, and reactivity of the spiro[3.3]heptane core.

Computational Analysis of Hydrocarbon σ-Radical Cations

The study of radical cations, species formed by the removal of an electron, is crucial for understanding reaction mechanisms in various chemical and biological processes. Computational methods are particularly valuable for investigating the structure and stability of these highly reactive intermediates. datapdf.com For hydrocarbon frameworks like spiro[3.3]heptane, the formation of a σ-radical cation can lead to interesting rearrangements and reactivity patterns.

Theoretical calculations can predict the geometry of the spiro[3.3]heptane radical cation, revealing how the loss of an electron affects the bond lengths and angles within the strained ring system. The distribution of the unpaired electron (spin density) can also be mapped, identifying the most likely centers of reactivity. Understanding the stability and potential rearrangement pathways of these radical cations is important for predicting the outcome of oxidation reactions involving spiro[3.3]heptane derivatives.

Stereochemical and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its function. Stereochemical and conformational analysis provides a detailed picture of the spatial properties of spiro[3.3]heptane architectures.

X-ray Crystallographic Studies for Absolute Configuration and Structural Details

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. theorchem.rugla.ac.uknih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, providing unambiguous information about bond lengths, bond angles, and torsional angles. theorchem.rugla.ac.uknih.gov For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration, which is the exact spatial arrangement of the atoms. theorchem.rugla.ac.uknih.gov

The table below presents representative experimental bond lengths and angles for the spiro[3.3]heptane core obtained from X-ray crystallographic data of various derivatives. chemrxiv.org

ParameterValue
C-C bond length (cyclobutane)1.53 - 1.56 Å
C-C-C bond angle (cyclobutane)88 - 91°
Spiro C-C bond length1.54 - 1.56 Å
Inter-ring angle (non-planarity)/θ/ = 129-130°

Note: These values are derived from X-ray crystal structures of various spiro[3.3]heptane derivatives and are representative of the core architecture. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Confirmation

For a molecule like 2-Spiro[3.3]heptan-2-ylethanol, ¹H and ¹³C NMR spectroscopy would be the primary tools for structural confirmation. The proton NMR spectrum would be expected to show characteristic signals for the methylene (B1212753) protons of the ethanol (B145695) group, coupled to each other and potentially to the proton on the carbon bearing the hydroxyl group. The spiro[3.3]heptane core would present a complex set of overlapping multiplets in the aliphatic region of the spectrum due to the rigid nature of the bicyclic system. Two-dimensional NMR techniques, such as COSY and HSQC, would be essential to assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule. The stereochemistry at the C2 position would influence the chemical shifts and coupling constants of the adjacent protons.

Studies on Conformational Rigidity and Restriction Effects

The two fused cyclobutane rings in the spiro[3.3]heptane system impart significant conformational rigidity. Unlike more flexible ring systems, the spiro[3.3]heptane core restricts the rotational freedom of its substituents. This "restriction effect" is a valuable property in the design of molecules with specific shapes and functionalities. For this compound, this rigidity would lock the ethanol side chain into a limited number of low-energy conformations, influencing its physical and chemical properties.

Spectroscopic Characterization Techniques

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Identification

FT-IR spectroscopy would be used to identify the key functional groups in this compound. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration would be expected to appear in the 1000-1260 cm⁻¹ region. Additionally, characteristic C-H stretching and bending vibrations for the sp³-hybridized carbons of the spiro[3.3]heptane core would be observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular ion peak (M⁺) would confirm the compound's elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further corroborating the molecular formula. The fragmentation pattern would likely involve the loss of a water molecule from the alcohol, as well as cleavage of the ethanol side chain and fragmentation of the spirocyclic core.

While these analytical techniques are standard for the characterization of novel chemical compounds, the absence of specific data for this compound in the current body of scientific literature prevents a more detailed and specific discussion.

Role of Spiro 3.3 Heptane Systems As Bioisosteres and Scaffolds in Molecular Design

Spiro[3.3]heptane as a Saturated Benzene (B151609) Bioisostere

The benzene ring is a prevalent feature in many biologically active compounds and approved drugs. However, its aromatic nature can lead to metabolic instability and poor solubility. Consequently, the replacement of benzene rings with saturated bioisosteres, which mimic the spatial arrangement of substituents while offering improved physicochemical properties, is a key strategy in drug discovery. The spiro[3.3]heptane core has emerged as a promising saturated bioisostere for mono-, meta-, and para-substituted benzene rings. enamine.netnih.gov

Concept of Non-Collinear Exit Vectors and its Implications

A defining characteristic of the spiro[3.3]heptane scaffold is its non-collinear exit vectors. chemrxiv.org Unlike the linear arrangement of substituents in a para-substituted benzene ring or its mimics like bicyclo[1.1.1]pentane, the substituents on the spiro[3.3]heptane core are positioned at distinct angles. This non-coplanar arrangement provides a unique three-dimensional vector space for substituents, which can be crucial for optimizing interactions with biological targets. enamine.netresearchgate.net For a molecule like 2-Spiro[3.3]heptan-2-ylethanol, the ethanol (B145695) group and any other substituent on the spiro[3.3]heptane ring will have a fixed, non-linear spatial relationship. This has significant implications for drug design, as it allows for a more precise orientation of functional groups to fit into the binding pockets of proteins.

Comparative Analysis with Other Saturated Benzene Bioisosteres (e.g., Bicyclo[1.1.1]pentane, Cubane)

Spiro[3.3]heptane is often compared with other saturated benzene bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433). While BCP and cubane have been successfully used to mimic the para-substituted phenyl ring due to their collinear exit vectors, spiro[3.3]heptane's non-collinear vectors allow it to mimic not only para- but also mono- and meta-substituted benzene rings. enamine.netchemrxiv.org This versatility makes it a more broadly applicable scaffold in medicinal chemistry.

FeatureSpiro[3.3]heptaneBicyclo[1.1.1]pentaneCubane
Exit Vectors Non-collinearCollinearCollinear
Benzene Mimicry Mono-, meta-, and para-substitutedPara-substitutedPara-substituted
Molecular Rigidity HighHighHigh
Synthetic Accessibility Increasingly accessibleWell-establishedMore complex

This table provides a comparative overview of key features of spiro[3.3]heptane and other common saturated benzene bioisosteres.

Impact on Molecular Rigidity and Predictable Vectorization in Scaffold Design

The spirocyclic nature of the spiro[3.3]heptane system imparts a high degree of molecular rigidity. researchgate.net This conformational restriction is highly advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, the rigidity of the scaffold allows for predictable vectorization, meaning the spatial orientation of substituents is well-defined. researchgate.net In this compound, the position of the ethanol side chain relative to the core is fixed, enabling chemists to design molecules with precise three-dimensional structures to optimize biological activity.

Modulation of Lipophilicity and Water Solubility in Bioisosteric Replacement

PropertyBenzene-Containing PrecursorSpiro[3.3]heptane Analog
Lipophilicity (clogP) HigherLower
Aqueous Solubility LowerHigher
Metabolic Stability Often susceptible to oxidationGenerally more stable

This table illustrates the general trends in physicochemical properties when a benzene ring is replaced with a spiro[3.3]heptane scaffold.

Mimicry of Aliphatic and Heterocyclic Rings

Beyond its role as a benzene bioisostere, the spiro[3.3]heptane scaffold can also serve as a mimic for other cyclic systems.

Spiro[3.3]heptane as a Conformationally Restricted Cyclohexane (B81311) Surrogate

The spiro[3.3]heptane skeleton can be considered a conformationally restricted surrogate for a cyclohexane ring. researchgate.net Cyclohexane rings are flexible and can adopt various conformations, such as chair and boat forms. This flexibility can be detrimental to biological activity if a specific conformation is required for target binding. The rigid framework of spiro[3.3]heptane locks the substituents into a fixed spatial arrangement, similar to a specific conformer of a substituted cyclohexane. This pre-organization can enhance binding affinity and selectivity. Structural analysis has shown a similarity between the spiro[3.3]heptane and cyclohexane scaffolds, particularly in the distances and spatial orientation of functional groups. researchgate.net

Heteroatom-Containing Spiro[3.3]heptanes as Bioisosteres for Common Heterocycles

In the realm of medicinal chemistry, the strategic replacement of common molecular fragments with bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities—is a cornerstone of drug design. Strained spiro heterocycles, particularly those based on the spiro[3.3]heptane framework, have emerged as valuable bioisosteres for conventional saturated heterocycles. uniba.itresearchgate.net Their rigid, three-dimensional structures offer a predictable orientation of substituents, which can enhance target selectivity, improve physicochemical properties, and ultimately increase the likelihood of clinical success. uniba.itvapourtec.com

2,6-Diazaspiro[3.3]heptane as a Piperazine (B1678402) Analogue

2,6-Diazaspiro[3.3]heptane has been successfully employed as a bioisosteric replacement for piperazine in various molecular scaffolds. rsc.org This substitution can lead to significant improvements in a compound's properties. For instance, replacing the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane moiety resulted in enhanced target selectivity and reduced off-target cytotoxicity. rsc.org

The geometry of 2,6-diazaspiro[3.3]heptane differs significantly from that of piperazine. The distance between the two nitrogen atoms is increased by approximately 1.3 Å, and the molecule has a twist of about 90°. nih.gov While this geometric shift means it may not always be an effective bioisostere, especially when the piperazine acts as a spacer, it can be advantageous in specific cases. nih.gov For example, in Son-of-sevenless homologue 1 (SOS-1) agonists, the increased rigidity of the 2,6-diazaspiro[3.3]heptane scaffold compared to piperazine was postulated to lower the entropic penalty of binding, contributing to a 3-fold improvement in binding affinity. nih.govblumberginstitute.org This was also attributed to a stronger ionic interaction with the protein due to increased basicity. nih.gov

Comparative Data of Piperazine and 2,6-Diazaspiro[3.3]heptane Analogues
Compound SeriesOriginal MoietyBioisostereChange in logD7.4Observed OutcomeReference
GPR119 AgonistsPiperazine2,6-Diazaspiro[3.3]heptane-0.3Reduction in lipophilicity. nih.gov
SOS-1 AgonistsPiperazine2,6-Diazaspiro[3.3]heptaneNot specified3-fold improvement in binding affinity. nih.gov
Olaparib (PARP Inhibitor)Piperazine2,6-Diazaspiro[3.3]heptaneNot specifiedImproved target selectivity and reduced cytotoxicity. rsc.org
Azaspiro[3.3]heptanes as Piperidine (B6355638) Analogues

Both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been investigated as bioisosteres for piperidine, a common motif in many pharmaceuticals. rsc.orgnih.govuniv.kiev.ua The 2-azaspiro[3.3]heptane fragment, in particular, has gained attention as it can mimic piperidine while offering improved metabolic stability and increased water solubility. rsc.orguniv.kiev.ua

The substitution of piperidine with an azaspiro[3.3]heptane can have varied effects on lipophilicity. For C-linked 4-piperidine replacements, a decrease in logD7.4 is generally observed. nih.gov However, for N-linked 2-azaspiro[3.3]heptane, an increase in logD7.4 of up to +0.5 has been reported, which is consistent with the addition of a carbon atom. nih.gov An interesting example is the CXCR2 antagonist, where the C-linked 2-azaspiro[3.3]heptane analogue was about 2-fold more potent than its piperidine counterpart and, importantly, had 25-fold less brain penetration. nih.gov

Recently, 1-azaspiro[3.3]heptanes have been synthesized and biologically validated as a new generation of piperidine bioisosteres. nih.govscienceopen.comresearchgate.net When this core was incorporated into the anesthetic drug bupivacaine (B1668057), replacing the piperidine fragment, the resulting analogue demonstrated high activity. nih.govscienceopen.comresearchgate.net

Effects of Azaspiro[3.3]heptane Substitution for Piperidine
ScaffoldLinkageChange in logD7.4Notable OutcomeReference
2-Azaspiro[3.3]heptaneC-linkedDecrease25-fold less brain penetration in a CXCR2 antagonist. nih.gov
2-Azaspiro[3.3]heptaneN-linkedIncrease (up to +0.5)Increased lipophilicity. nih.gov
1-Azaspiro[3.3]heptaneNot specifiedNot specifiedHigh activity in a bupivacaine analogue. nih.govscienceopen.comresearchgate.net
2-Oxa-6-azaspiro[3.3]heptane as a Morpholine (B109124) Analogue

The 2-oxa-6-azaspiro[3.3]heptane scaffold is utilized as a bioisostere for morpholine. tcichemicals.com This substitution can lead to a desirable reduction in lipophilicity while increasing basicity. For instance, in the structure of AZD1979, the 2-oxa-6-azaspiro[3.3]heptane group resulted in a significantly higher basicity (ΔpKa = +1.5) and lower lipophilicity (ΔlogD7.4 = -1.2) compared to its morpholine-containing counterpart. nih.gov Despite these changes, there was no negative impact on permeability or hERG inhibition. nih.gov

In another example, to address the non-oxidative metabolism of the antibiotic linezolid, a spiro-morpholine analogue (8b) using 2-oxa-6-azaspiro[3.3]heptane was proposed as a more stable bioisostere. nih.gov This analogue retained its antibacterial activity against multiple strains. nih.gov Similarly, the spiro-analogue of the antimalarial drug artefenomel (B605594) showed a decrease in lipophilicity (ΔlogD7.4 = -0.6) while maintaining potency. nih.gov However, this bioisosteric replacement is not universally beneficial, as significant losses in potency have been observed in other cases, such as analogues of gefitinib (B1684475) and a LRRK2 inhibitor. nih.gov

1-Oxaspiro[3.3]heptane as a Tetrahydro-2H-Pyrane Analogue

1-Oxaspiro[3.3]heptane has been identified as a potential bioisostere for the tetrahydro-2H-pyrane ring. rsc.org This application is part of the broader strategy of using spirocyclic systems to introduce three-dimensionality and escape the "flatland" of aromatic and planar molecules in drug design, which has been correlated with reduced promiscuity and toxicity. uniba.it

Development and Application of Stereolibraries for Structure-Activity Relationship Studies

The rigid nature of the spiro[3.3]heptane scaffold makes it an excellent framework for the development of "stereolibraries". researchgate.net These are collections of isomers where the functional groups are fixed in different spatial orientations due to the constrained conformational flexibility of the core structure. researchgate.net By synthesizing and testing these stereoisomers, medicinal chemists can systematically probe the topology of a target's binding site and gain a detailed understanding of the structure-activity relationships (SAR). researchgate.net

For example, a library of glutamic acid analogs based on the spiro[3.3]heptane skeleton has been designed and synthesized. researchgate.net In these molecules, the aminocarboxylate moiety and a carboxylic acid group are held in a fixed relative orientation. researchgate.net Such compounds are valuable tools for investigating the specific spatial requirements of different glutamate (B1630785) receptors. researchgate.net The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines, protected for use as building blocks, further enables the exploration of chemical space in drug discovery. researchgate.net

Utility in Ligand Design and Exploration of Ligand-Target Interactions

The unique structural features of spiro[3.3]heptane systems are highly advantageous for ligand design and for optimizing interactions between a ligand and its biological target. spu.edu.sy The high degree of rigidity and the predictable positioning of substituents can enhance the affinity and selectivity of a ligand. uniba.itresearchgate.net

The spirocyclic core can orient functional groups in specific vectors that may not be achievable with more flexible acyclic or monocyclic systems. This precise positioning allows for the optimization of key binding interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, within the target's binding site. spu.edu.sy As seen with the SOS-1 agonists, the increased rigidity of the 2,6-diazaspiro[3.3]heptane scaffold relative to piperazine was thought to reduce the entropic penalty upon binding, thereby improving affinity. nih.gov This demonstrates how the conformational restriction inherent to spiro[3.3]heptane scaffolds can be leveraged to design more potent and selective ligands.

Emerging Research Directions and Potential Applications of Spiro 3.3 Heptane Derivatives Non Biological

Ligand Development for Metal-Organic Frameworks (MOFs) in Catalysis and Separation Technologies

Spiro[3.3]heptane derivatives, particularly dicarboxylic acids, are being explored as organic linkers for the construction of Metal-Organic Frameworks (MOFs). The rigid and well-defined geometry of the spiro[3.3]heptane core allows for the precise control of the resulting MOF architecture and pore environment.

One notable example is the use of spiro[3.3]heptane-2,6-dicarboxylic acid as a linker in the synthesis of novel MOFs. Its non-aromatic, chiral nature offers advantages in creating unique framework topologies that are not achievable with more common aromatic dicarboxylic acids. Research has demonstrated the preparation of the first homochiral isoreticular metal-organic framework (IRMOF) using the chiral (R)-spiro[3.3]heptane-2,6-dicarboxylic acid linker researchgate.net. This development is significant as chiral MOFs have potential applications in enantioselective separations and asymmetric catalysis. The defined stereochemistry of the spirocyclic linker is directly translated to the chirality of the resulting framework, opening avenues for the rational design of MOFs with specific chiral recognition capabilities.

Advanced Materials Science Applications (e.g., Nematic Liquid Crystals)

The unique molecular shape of spiro[3.3]heptane derivatives makes them attractive components for advanced materials, particularly in the field of liquid crystals. The rigid, non-planar structure can influence the mesomorphic properties of liquid crystalline materials.

Spiro[3.3]heptan-2-ones have been identified as valuable synthesis building blocks for creating novel components for nematic liquid crystal mixtures. These mixtures are typically composed of rod-shaped molecules, and the introduction of the three-dimensional spiro[3.3]heptane core can modulate the physical properties of the liquid crystal phase, such as the clearing point and dielectric anisotropy. The defined geometry of the spiro[3.3]heptane unit can disrupt the typical packing of calamitic (rod-like) liquid crystals, leading to materials with tailored electro-optical properties for display applications.

Applications in Polymer Chemistry

The incorporation of the spiro[3.3]heptane motif into polymer structures is an emerging area of research, driven by the desire to create materials with novel properties. The rigid and three-dimensional nature of the spiro[3.3]heptane unit can impart unique thermal, mechanical, and optical characteristics to polymers.

One significant development is the creation of photoresponsive spiro-polymers through a C–H-activated polyspiroannulation process nih.govmdpi.com. This method allows for the in-situ generation of polymers containing multisubstituted spiro-segments. These polymers exhibit high thermal and morphological stability and possess interesting photoresponsive optical properties. For instance, thin films of these spiro-polymers can be used to fabricate well-resolved two-dimensional fluorescent images in both "turn-off" and "turn-on" modes, based on photobleaching and photoactivation processes under UV irradiation nih.govmdpi.com.

Furthermore, research has demonstrated the synthesis of triblock copolymers with a spirocyclic mid-block . In one example, a spirocyclic polystyrene was synthesized and subsequently used as a macroinitiator for atom transfer radical polymerization (ATRP) to create a triblock copolymer nih.gov. This approach allows for the introduction of a rigid, cyclic component into the center of a linear polymer chain, which can significantly influence the polymer's morphology and physical properties. The ability to create such well-defined macromolecular architectures opens up possibilities for designing new thermoplastic elastomers and other advanced polymer materials.

Role in Supramolecular Chemistry

The well-defined three-dimensional structure of spiro[3.3]heptane derivatives makes them intriguing building blocks for the construction of complex supramolecular assemblies. The rigid framework and the precise orientation of functional groups can direct the self-assembly of molecules into discrete, ordered structures through non-covalent interactions.

While specific examples of supramolecular cages based solely on the spiro[3.3]heptane scaffold are still emerging, the principles of supramolecular chemistry suggest their potential in forming host-guest complexes, molecular capsules, and other intricate architectures semanticscholar.orgbirmingham.ac.uk. The defined exit vectors of substituents on the spiro[3.3]heptane core can be utilized to design molecules that pre-organize for self-assembly into larger, functional supramolecular systems chemrxiv.org. The study of host-guest chemistry with various macrocycles provides a foundation for how spiro[3.3]heptane-based hosts could be designed to selectively bind guest molecules within a well-defined cavity nih.govfrontiersin.orguc.ptfrontiersin.orgresearchgate.net. The development of such systems could lead to applications in molecular recognition, sensing, and encapsulation.

Building Blocks for the Synthesis of Complex Molecular Architectures and Natural Products

Spiro[3.3]heptane derivatives are increasingly recognized as versatile building blocks for the synthesis of complex organic molecules, including natural products and their analogues. The rigid spirocyclic core serves as a unique three-dimensional scaffold that can be elaborated with various functional groups, providing access to novel chemical space.

The synthesis of functionalized spiro[3.3]heptanes allows for their use as synthetic intermediates in multi-step syntheses nih.gov. For example, modifications of spiro[3.3]heptanone can lead to a variety of mono- and bi-functional derivatives, such as carboxylic acids, boronic acids, and amines, which are valuable precursors in organic synthesis. The defined stereochemistry and conformational rigidity of the spiro[3.3]heptane unit can be advantageous in controlling the stereochemical outcome of subsequent reactions.

The development of expedient synthetic routes to spiro[3.3]heptan-1-ones, for instance, via strain-relocating semipinacol rearrangements, has made these building blocks more accessible for use in the synthesis of biologically relevant molecules nih.gov. The ability to introduce substituents with regio- and stereospecificity further enhances their utility in the construction of complex molecular targets.

Applications in Catalysis (e.g., Spiro[3.3]heptane-2,6-dicarboxylic acid, Dirhodium(II,II) Catalysts)

The unique structural features of spiro[3.3]heptane derivatives lend themselves to applications in catalysis, particularly as chiral ligands for asymmetric transformations. The rigid framework of the spiro[3.3]heptane core can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction.

Spiro[3.3]heptane-2,6-dicarboxylic acid is a promising candidate for use as a chiral ligand in metal-catalyzed reactions. Although direct reports of its use in dirhodium(II,II) catalysts are not prevalent, the principles of catalyst design suggest its potential. Chiral dirhodium(II) paddlewheel complexes are a well-established class of catalysts for a variety of asymmetric transformations, including cyclopropanations and C-H insertions nih.gov. These catalysts typically feature four bridging chiral carboxylate ligands that create a chiral pocket around the two rhodium centers nih.govmdpi.com.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

  • Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare multiple dose groups; report p-values with Bonferroni correction.
  • EC50_{50}/IC50_{50} Confidence Intervals : Use bootstrap resampling for robust estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.